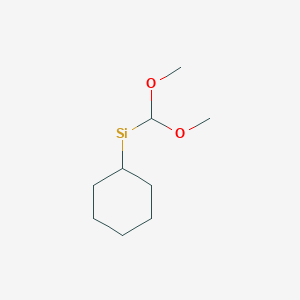
CID 53400476
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 53400476” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 53400476 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.
Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include:
Batch Processing: Large quantities of reactants are processed in batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
CID 53400476 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, resulting in the formation of new functional groups.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.
Substitution: In substitution reactions, one functional group is replaced by another, altering the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
CID 53400476 has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 53400476 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity and affecting cellular processes.
Pathways: this compound can modulate various biochemical pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
CID 53400476 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include CID 2632, CID 6540461, CID 5362065, and CID 5479530.
Uniqueness: this compound may have unique properties, such as higher potency or selectivity, making it more effective in certain applications.
Properties
Molecular Formula |
C9H18O2Si |
|---|---|
Molecular Weight |
186.32 g/mol |
InChI |
InChI=1S/C9H18O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
DLAKGULLTNZTGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















